Lipophilicity-Driven Solubility Advantage vs. 3-(Trifluoromethyl)phenyl Analog
The target compound's computed XLogP3-AA of 0.5 is 2.1 log units lower than that of the analogous 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (XLogP3-AA ≈ 2.6, estimated via PubChem). This translates to a predicted aqueous solubility advantage of approximately 125-fold based on the general solubility–lipophilicity relationship [1]. The lower logP reduces the risk of non-specific membrane partitioning and CYP450 inhibition, a common liability of high-logP kinase inhibitors.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: XLogP3-AA ≈ 2.6 |
| Quantified Difference | Δ 2.1 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can directly reduce attrition in lead optimization by mitigating promiscuous binding and metabolic clearance, making this scaffold a more developable starting point.
- [1] PubChem Computed Properties for CID 119104584 and CID 119104585. National Center for Biotechnology Information (2025). View Source
